molecular formula C12H16BClO2 B1365060 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 635305-47-4

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1365060
CAS No.: 635305-47-4
M. Wt: 238.52 g/mol
InChI Key: CHQKHVZXPNHWEA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a 3-chlorophenyl group and a dioxaborolane ring, making it a valuable reagent in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of bioconjugates and labeling of biomolecules for imaging and diagnostic purposes.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Safety and Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in .

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a boronate ester intermediate, which is essential for the transmetalation step in the coupling reaction . Additionally, this compound can interact with other biomolecules, including nucleophiles and electrophiles, to form various organic compounds.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are critical for cell signaling . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of boronate ester intermediates, which facilitate the transmetalation step in the Suzuki-Miyaura coupling reaction . This compound can also bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s stability and long-term impact on biochemical processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical reactions or modulating cellular processes . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can affect the compound’s activity and stability, influencing its overall impact on biochemical processes. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins and other molecules that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting its overall impact on biochemical processes.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can influence various biochemical processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Protodeboronation: This reaction involves the removal of the boron group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.

    Protodeboronation: The major product is the corresponding hydrocarbon, such as 3-chlorobenzene.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.

Uniqueness: 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in cross-coupling reactions compared to other boronic esters.

Properties

IUPAC Name

2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQKHVZXPNHWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434572
Record name 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635305-47-4
Record name 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (75%, oil) was prepared from 3-chlorophenylboronic acid and pinacol.
Quantity
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Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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